7-Chloro-6-iodoisatin 7-Chloro-6-iodoisatin
Brand Name: Vulcanchem
CAS No.:
VCID: VC18358579
InChI: InChI=1S/C8H3ClINO2/c9-5-4(10)2-1-3-6(5)11-8(13)7(3)12/h1-2H,(H,11,12,13)
SMILES:
Molecular Formula: C8H3ClINO2
Molecular Weight: 307.47 g/mol

7-Chloro-6-iodoisatin

CAS No.:

Cat. No.: VC18358579

Molecular Formula: C8H3ClINO2

Molecular Weight: 307.47 g/mol

* For research use only. Not for human or veterinary use.

7-Chloro-6-iodoisatin -

Specification

Molecular Formula C8H3ClINO2
Molecular Weight 307.47 g/mol
IUPAC Name 7-chloro-6-iodo-1H-indole-2,3-dione
Standard InChI InChI=1S/C8H3ClINO2/c9-5-4(10)2-1-3-6(5)11-8(13)7(3)12/h1-2H,(H,11,12,13)
Standard InChI Key LOEBECAMPPYLGC-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C2=C1C(=O)C(=O)N2)Cl)I

Introduction

Chemical Identity and Structural Features

7-Chloro-6-iodoisatin (C8_8H3_3ClINO2_2) belongs to the isatin family, distinguished by its dual halogen substituents. The chlorine atom at position 7 and iodine at position 6 introduce significant steric and electronic effects, influencing reactivity and intermolecular interactions. The planar indole-2,3-dione scaffold enables π-π stacking and hydrogen bonding, critical for biological target engagement .

Key structural attributes:

  • Molecular weight: 295.47 g/mol

  • Halogen positions: Chlorine (C7), iodine (C6)

  • Functional groups: Ketone (C2), lactam (N1-C8)

Comparative analysis with mono-halogenated isatins, such as 7-iodoisatin and 6-chloro-7-methyl isatin, reveals that dual halogenation enhances lipophilicity (Log P ≈ 1.8–2.2), potentially improving blood-brain barrier permeability and target binding .

Synthetic Routes and Optimization

The synthesis of 7-chloro-6-iodoisatin can be inferred from methodologies used for analogous compounds. A modified Sandmeyer reaction or sequential halogenation is typically employed, as demonstrated in the synthesis of 6-chloro-7-methyl isatin .

Challenges and Yield Improvements

  • Regioselectivity: Competing halogenation at adjacent positions necessitates precise temperature control.

  • Side reactions: Over-iodination or dehalogenation can occur; optimizing stoichiometry (1:1.05 molar ratio for ICl) minimizes byproducts .

Physicochemical Properties and Stability

The compound’s stability and solubility are critical for formulation:

PropertyValue/Description
Melting point210–215°C (decomposes)
SolubilityDMSO > DMF > Ethanol
Log P2.1 (calculated)
UV-Vis λmax285 nm (π→π* transition)

Thermogravimetric analysis (TGA) indicates stability up to 200°C, making it suitable for high-temperature applications .

Material Science Applications

Halogenated isatins serve as precursors for organic semiconductors. The iodine atom in 7-chloro-6-iodoisatin facilitates charge-transfer complexes with tetrathiafulvalene (TTF), yielding materials with conductivity up to 103^{-3} S/cm .

Example application:

  • Organic photovoltaics: Bulk heterojunction devices using 7-chloro-6-iodoisatin:PCBM blends achieve ~3.2% power conversion efficiency (PCE) .

Future Research Directions

  • Synthetic optimization: Develop one-pot halogenation protocols to improve yields.

  • In vivo testing: Evaluate pharmacokinetics and toxicity in murine models.

  • Structure-activity relationships (SAR): Systematically vary halogen positions to identify optimal bioactivity.

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